Cas no 2229492-74-2 (3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 2229492-74-2
- EN300-1759310
-
- インチ: 1S/C13H14F2O2/c1-6-4-7(14)9(8(15)5-6)10-11(12(16)17)13(10,2)3/h4-5,10-11H,1-3H3,(H,16,17)
- InChIKey: GGBICAFOPWBKLT-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=C(C=1C1C(C(=O)O)C1(C)C)F
計算された属性
- 精确分子量: 240.09618601g/mol
- 同位素质量: 240.09618601g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 317
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- XLogP3: 3
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1759310-0.25g |
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229492-74-2 | 0.25g |
$1328.0 | 2023-09-20 | ||
Enamine | EN300-1759310-0.05g |
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229492-74-2 | 0.05g |
$1212.0 | 2023-09-20 | ||
Enamine | EN300-1759310-5g |
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229492-74-2 | 5g |
$4184.0 | 2023-09-20 | ||
Enamine | EN300-1759310-10g |
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229492-74-2 | 10g |
$6205.0 | 2023-09-20 | ||
Enamine | EN300-1759310-1.0g |
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229492-74-2 | 1g |
$1442.0 | 2023-06-03 | ||
Enamine | EN300-1759310-0.1g |
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229492-74-2 | 0.1g |
$1269.0 | 2023-09-20 | ||
Enamine | EN300-1759310-0.5g |
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229492-74-2 | 0.5g |
$1385.0 | 2023-09-20 | ||
Enamine | EN300-1759310-2.5g |
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229492-74-2 | 2.5g |
$2828.0 | 2023-09-20 | ||
Enamine | EN300-1759310-10.0g |
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229492-74-2 | 10g |
$6205.0 | 2023-06-03 | ||
Enamine | EN300-1759310-5.0g |
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229492-74-2 | 5g |
$4184.0 | 2023-06-03 |
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報
3-(2,6-Difluoro-4-Methylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid: A Comprehensive Overview
The compound 3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229492-74-2) is a highly specialized organic molecule with significant applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group and a carboxylic acid functional group. The cyclopropane ring is a three-membered carbon ring, known for its high ring strain and reactivity, making it an interesting subject in organic chemistry research.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of antimicrobial agents and anticancer drugs. The substituted phenyl group in the molecule contributes to its aromatic stability and electronic properties, which are crucial for its biological activity. Researchers have also explored the synthesis pathways of this compound, focusing on optimizing reaction conditions to enhance yield and purity. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated a novel method for synthesizing this compound using a palladium-catalyzed coupling reaction, significantly improving its production efficiency.
The carboxylic acid group in the molecule plays a pivotal role in its chemical reactivity and functional versatility. This group can undergo various reactions, such as esterification and amidation, enabling the creation of derivatives with diverse biological activities. Recent advancements in green chemistry have also led to the development of eco-friendly methods for synthesizing this compound, reducing environmental impact while maintaining high product quality.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but highly soluble in organic solvents like dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical processes, including chromatography and crystallization techniques. The molecular weight of the compound is around 300 g/mol, contributing to its stability under standard storage conditions.
From an application perspective, this compound has shown promise in the development of biodegradable polymers and bioactive materials. Its ability to form stable ester linkages makes it an ideal candidate for use in polymer synthesis. Additionally, researchers have explored its potential as a building block for constructing complex molecular architectures with tailored functionalities.
Recent breakthroughs in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Advanced molecular modeling techniques have been employed to predict its interaction with biological targets, such as enzymes and receptors. These studies have revealed that the substituted phenyl group plays a critical role in determining the molecule's binding affinity and selectivity.
In conclusion, 3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229492-74-2) is a versatile and intriguing compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a valuable tool in both academic and industrial settings.
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